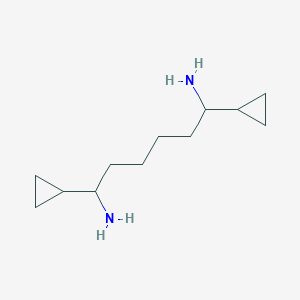
1,6-Dicyclopropylhexane-1,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dicyclopropylhexane-1,6-diamine is an organic compound characterized by a hexane backbone with cyclopropyl groups attached to the first and sixth carbon atoms, and amine groups at both ends
準備方法
The synthesis of 1,6-Dicyclopropylhexane-1,6-diamine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of cyclopropyl groups. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.
Hexane Backbone Formation: The cyclopropyl groups are then introduced to a hexane backbone through a series of reactions, including hydrogenation and halogenation.
Amination: The final step involves the introduction of amine groups at the first and sixth carbon atoms of the hexane backbone. This can be achieved through nucleophilic substitution reactions using ammonia or primary amines.
Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
化学反応の分析
1,6-Dicyclopropylhexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions with halides or sulfonates, leading to the formation of substituted amines or other derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,6-Dicyclopropylhexane-1,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 1,6-Dicyclopropylhexane-1,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
1,6-Dicyclopropylhexane-1,6-diamine can be compared with other similar compounds, such as:
Hexane-1,6-diamine: Lacks the cyclopropyl groups, resulting in different chemical and physical properties.
1,6-Diaminocyclohexane: Contains a cyclohexane ring instead of a hexane backbone, leading to different reactivity and applications.
1,6-Dicyclohexylhexane-1,6-diamine: Contains cyclohexyl groups instead of cyclopropyl groups, affecting its steric and electronic properties.
特性
分子式 |
C12H24N2 |
|---|---|
分子量 |
196.33 g/mol |
IUPAC名 |
1,6-dicyclopropylhexane-1,6-diamine |
InChI |
InChI=1S/C12H24N2/c13-11(9-5-6-9)3-1-2-4-12(14)10-7-8-10/h9-12H,1-8,13-14H2 |
InChIキー |
LLMQKDGPJAFCAU-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(CCCCC(C2CC2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















